

An In-depth Technical Guide to Diethyl(3-pyridyl)borane

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Compound of Interest

Compound Name: Diethyl(3-pyridyl)borane

Cat. No.: B1298667

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Diethyl(3-pyridyl)borane**, a key intermediate in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

Diethyl(3-pyridyl)borane, also known by its IUPAC name diethyl(pyridin-3-yl)borane, is an organoborane compound.^{[1][2]} Its structure consists of a pyridine ring substituted at the 3-position with a diethylboryl group.

Table 1: Physicochemical Properties of **Diethyl(3-pyridyl)borane**

Property	Value	References
Molecular Formula	C9H14BN	[1][3][4][5]
Molecular Weight	147.03 g/mol	[1][2][3][4][5][6]
CAS Number	89878-14-8	[1][3]
Appearance	White to yellow crystalline powder/solid	[6][7]
Melting Point	164°C to 175°C	[7][8][9]
Canonical SMILES	<chem>B(CC)(CC)C1=CN=CC=C1</chem>	[1][4]
InChI Key	OJKBCQOJVMAHDX-UHFFFAOYSA-N	[1]

Spectroscopic data such as Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR are available for the characterization of this compound.[2][10][11]

Experimental Protocols for Synthesis

Two common methods for the synthesis of **Diethyl(3-pyridyl)borane** are detailed below.

Protocol 1: Synthesis via Lithiation of 3-Bromopyridine

This protocol involves the lithiation of 3-bromopyridine followed by reaction with diethylmethoxyborane.

- Materials:
 - 3-bromopyridine
 - n-Butyllithium (2.5M solution in hexanes)
 - Diethylmethoxyborane (1M solution in tetrahydrofuran)
 - Ether
 - Ethyl acetate

- Brine
- Sodium sulfate (Na_2SO_4)
- Silica gel
- Dichloromethane
- Procedure:[\[6\]](#)
 - A solution of 3-bromopyridine (10.04 g, 64 mmol) in ether (200 ml) is cooled to -40°C under a nitrogen atmosphere.
 - n-Butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) is added dropwise over 5 minutes, ensuring the temperature remains below -40°C .
 - The reaction mixture is stirred at -40°C for 20 minutes and then cooled to -70°C .
 - Diethylmethoxyborane (64.0 ml of a 1M solution in tetrahydrofuran, 64 mmol) is added dropwise over 5 minutes, maintaining the temperature below -63°C .
 - The reaction is allowed to warm to room temperature.
 - The mixture is diluted with ethyl acetate and washed with brine.
 - The organic layer is dried over Na_2SO_4 and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography on silica gel, eluting with dichloromethane to yield **Diethyl(3-pyridyl)borane** as a yellow crystalline solid.

Protocol 2: Alternative Synthesis in Butyl Ether

This method presents an alternative solvent and workup procedure.

- Materials:
 - 3-bromopyridine

- n-Butyllithium
- Diethylmethoxyborane
- Butyl ether
- Water
- Brine
- Sodium sulfate (Na₂SO₄)
- Isopropanol
- Procedure:[\[12\]](#)
 - To a solution of n-butyl lithium (165 ml, 264 mmol) in butyl ether (250 ml) at -78°C under nitrogen, 3-bromopyridine (25.4 ml, 264 mmol) is added.
 - After 1 hour, diethylmethoxyborane (52 ml, 396 mmol) is added.
 - The mixture is allowed to warm to room temperature and stirred for 16 hours.
 - Water and brine are added, and the organic layer is separated.
 - The organic layer is dried over sodium sulfate and then concentrated.
 - The resulting slurry is dissolved in isopropanol (500 ml) and cooled.
 - The product is isolated by filtration to give **Diethyl(3-pyridyl)borane**.

Applications in Drug Development and Organic Synthesis

Diethyl(3-pyridyl)borane serves as a crucial intermediate in various chemical transformations.

- **Pharmaceutical Synthesis:** It is utilized in the preparation of inhibitors for the Ataxia Telangiectasia Mutated and Rad3-related (ATR) protein kinase, which are being investigated

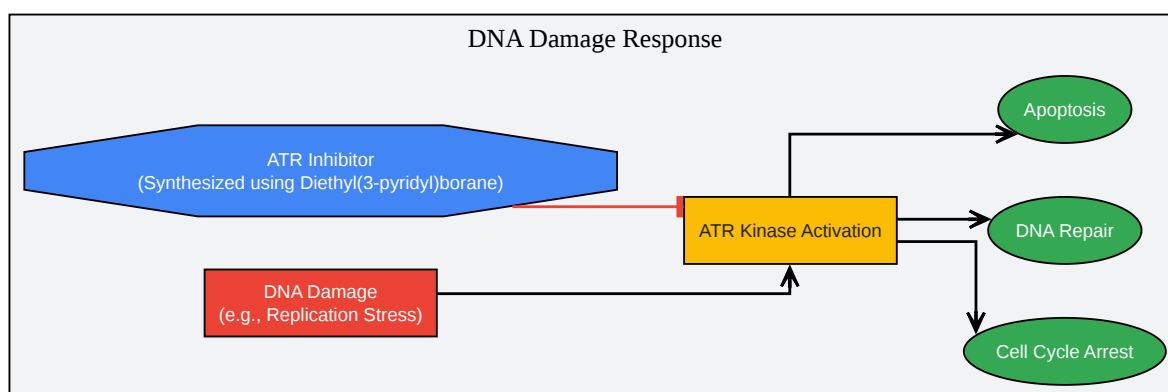
as potential anticancer agents.[3][8] ATR kinase is a key enzyme in the DNA damage response pathway.

- Cross-Coupling Reactions: This compound is a reactant in Suzuki coupling reactions for the synthesis of trisubstituted pyrimidines from polyhalopyrimidines.[3][8][13] It is also used in palladium-catalyzed amination reactions and intramolecular Heck reactions.[8]

Visualization of a Relevant Signaling Pathway

The following diagram illustrates the role of ATR kinase in the DNA damage response pathway.

Diethyl(3-pyridyl)borane is a reactant used to synthesize inhibitors of this critical enzyme.



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Caption: ATR Kinase Signaling Pathway in DNA Damage Response.

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